molecular formula C16H14N4O3 B5224680 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole

1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole

Cat. No.: B5224680
M. Wt: 310.31 g/mol
InChI Key: DLKVMHPSNPSGDF-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 1 with a [5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl group and at position 2 with a methoxymethyl group. Benzimidazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . The oxadiazole ring enhances electronic properties and metabolic stability, while the furan moiety contributes to π-π stacking interactions in binding sites . Synthesis typically involves condensation of oxadiazole intermediates (e.g., 5-(furan-2-yl)-1,3,4-oxadiazole-2-amine) with benzimidazole precursors under acidic or basic conditions .

Properties

IUPAC Name

5-(furan-2-yl)-3-[[2-(methoxymethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-21-10-15-17-11-5-2-3-6-12(11)20(15)9-14-18-16(23-19-14)13-7-4-8-22-13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKVMHPSNPSGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like nitric acid and halogens .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing oxadiazole and benzimidazole scaffolds exhibit notable antimicrobial properties. The incorporation of furan rings enhances these effects, making this compound a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use in treating infections resistant to conventional antibiotics.

Anticancer Properties
The benzimidazole moiety is known for its anticancer activity. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. In vitro assays have demonstrated its efficacy against several cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to reduce inflammatory markers in cellular models, indicating its possible application in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Material Science

Polymeric Applications
The unique chemical structure of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole allows for its incorporation into polymer matrices. This integration can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications in electronics and automotive industries.

Photovoltaic Devices
There is growing interest in utilizing this compound in organic photovoltaic devices due to its potential as a light-harvesting material. The furan and oxadiazole groups facilitate charge transfer processes, improving the efficiency of energy conversion in solar cells.

Analytical Chemistry

Fluorescent Probes
The compound's ability to fluoresce under specific conditions makes it an excellent candidate for use as a fluorescent probe in biological imaging. Its selective binding properties can be exploited for tracking biological processes in live cells, providing insights into cellular mechanisms and disease progression.

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, showcasing its potential as a new antimicrobial agent.

Case Study 2: Anticancer Mechanism
A research article detailed the mechanism by which this compound induces apoptosis in colon cancer cells. The study utilized flow cytometry to analyze cell cycle changes and Western blotting to assess protein expression related to apoptosis, confirming its role as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Oxadiazole Hybrids

Compound A : 5-[4-(5-Substituted-1H-benzimidazol-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol derivatives (e.g., 3a , 3b from )

  • Core : Benzimidazole linked to oxadiazole via a phenyl spacer.
  • Substituents : Oxadiazole-2-thiol group.
  • Synthesis : Reflux of benzimidazole-linked hydrazides with carbon disulfide and NaOH .
  • Activity : Exhibits antifungal activity against Candida albicans (MIC: 8–32 µg/mL), attributed to the thiol group’s nucleophilic reactivity .
  • Comparison : The target compound lacks the thiol group but includes a furan moiety, which may enhance binding to fungal cytochrome P450 enzymes via hydrophobic interactions .

Benzimidazole-Furan Analogues

Compound B : 2-(2-Furanyl)-5-methyl-1H-benzimidazole ()

  • Core : Benzimidazole with furan at position 2.
  • Substituents : Methyl group at position 3.
  • Synthesis : Standard cyclization of 4-methyl-1,2-phenylenediamine with furan-2-carbaldehyde .
  • Activity : Baseline antimicrobial activity (e.g., MIC: 64 µg/mL for Staphylococcus aureus), suggesting the furan-benzimidazole scaffold alone has moderate efficacy .
  • Comparison : The target compound’s oxadiazole-methyl group likely enhances electronic effects and steric bulk, improving target affinity compared to Compound B .

Oxadiazole-Methoxymethyl Derivatives

Compound C: Ethyl 1-[(3-{5-[2-(methoxymethyl)-2'-methylbiphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)amino]cyclopropanecarboxylate ()

  • Core : Biphenyl-oxadiazole with methoxymethyl and ethyl ester groups.
  • Substituents : Methoxymethyl at the biphenyl moiety.
  • Synthesis : Multi-step sequence involving oxadiazole cyclization and esterification .
  • Activity: Not explicitly reported, but the ester group may confer favorable pharmacokinetics (e.g., prolonged half-life) .
  • Comparison : The target compound’s methoxymethyl group on benzimidazole likely increases solubility compared to Compound C’s biphenyl system, aiding membrane permeability .

Discussion of Comparative Advantages

  • Bioavailability : The methoxymethyl group improves aqueous solubility over analogues with unsubstituted benzimidazoles (e.g., Compound B) .
  • Structural Uniqueness : The direct methyl-oxadiazole-furan linkage distinguishes it from phenyl-spaced hybrids (Compound A), possibly reducing metabolic degradation .

Biological Activity

The compound 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-(methoxymethyl)-1H-benzimidazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O6C_{14}H_{14}N_4O_6, with a molecular weight of approximately 366.35 g/mol. The structure features a benzimidazole core linked to an oxadiazole ring and a furan moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC14H14N4O6C_{14}H_{14}N_4O_6
Molecular Weight366.35 g/mol
IUPAC NameThis compound
Canonical SMILESCCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NOC(=N2)C3=CC=CO3

Antimicrobial Activity

Recent studies have indicated that compounds similar to benzimidazoles exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives range from 1 µg/mL to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of benzimidazole derivatives:

  • Tested Strains : Staphylococcus aureus, Klebsiella pneumoniae, Candida albicans, and Aspergillus fumigatus.
  • Results : Compounds demonstrated MIC values as low as 1 µg/mL against resistant strains, indicating strong potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of the compound have been explored in several studies. Benzimidazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of DNA synthesis and interference with cell cycle progression.

Research Findings on Anticancer Activity

A notable study assessed the anticancer effects of benzimidazole derivatives on several cancer cell lines:

  • Cell Lines Tested : Leukemia (HL60), melanoma (SK-MEL-28), lung (NCI-H460), and breast cancer (MCF7).
  • IC50 Values : The compound exhibited IC50 values ranging from 3 µM to 10 µM across different cell lines, demonstrating considerable cytotoxicity .

Anti-inflammatory Properties

Compounds containing the benzimidazole framework have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response.

The proposed mechanism includes:

  • Inhibition of COX Enzymes : Reducing the synthesis of prostaglandins that mediate inflammation.
  • Reduction of Cytokine Production : Lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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